
Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16F2N2O6S and its molecular weight is 450.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
One of the prominent scientific research applications of compounds similar to Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves the synthesis and characterization of novel heterocyclic compounds. These compounds are often explored for their potential antimicrobial properties. For instance, the synthesis and characterization of new quinazolines, which have shown potential as antimicrobial agents, demonstrate the versatility of such chemical structures in creating pharmacologically active agents. These synthesized compounds have been screened for their antibacterial and antifungal activities against various pathogens, indicating their potential utility in medical and pharmaceutical research (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds
Another research direction involves the synthesis and antimicrobial evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds have been synthesized and structurally characterized, with their antimicrobial properties evaluated against a variety of bacterial and fungal strains. Such research highlights the potential of ethyl-derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains (Sarvaiya, Gulati, & Patel, 2019).
Advanced Synthesis Techniques for Functionalized Compounds
Research also extends into the development of advanced synthesis techniques for the creation of highly functionalized compounds. For example, a four-component tandem protocol has been developed for the stereoselective synthesis of highly functionalized [1,4]-thiazines. This method provides a rapid and efficient pathway to new compounds, demonstrating the importance of such ethyl-derivatives in facilitating complex chemical syntheses (Indumathi, Kumar, & Perumal, 2007).
Sulfonyl-Transfer Reagents in Organic Synthesis
Ethyl derivatives play a significant role as sulfonyl-transfer reagents in organic synthesis. For instance, ethyl glyoxylate N-tosylhydrazone has been identified as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions. This highlights the utility of such compounds in the synthesis of functionalized sulfones, contributing to the field of organic synthesis with high yield and chemoselectivity (Fernández et al., 2014).
Antibacterial Heterocyclic Compounds with Sulfonamido Moiety
The synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents represents another application. This research involves creating pyran, pyridine, and pyridazine derivatives, demonstrating the chemical flexibility and potential therapeutic applications of ethyl-derivatives in developing new antibacterial compounds (Azab, Youssef, & El‐Bordany, 2013).
properties
IUPAC Name |
ethyl 4-(2,5-difluorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O6S/c1-3-29-20(26)19-16(30-31(27,28)17-10-13(21)8-9-14(17)22)11-18(25)24(23-19)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTKJWUTZUJHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

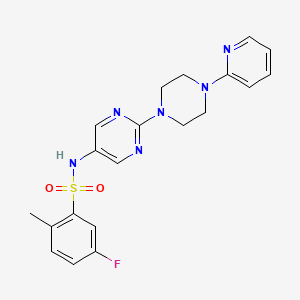
![2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone](/img/structure/B2879160.png)
![4-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2879161.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2879163.png)
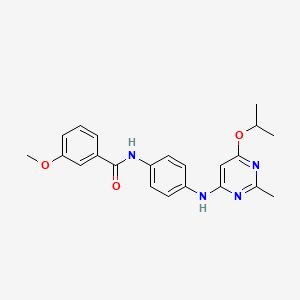
![Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate](/img/structure/B2879166.png)
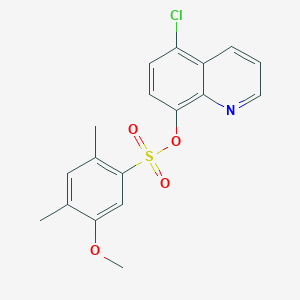

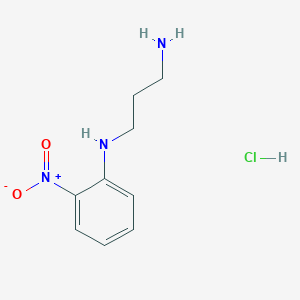
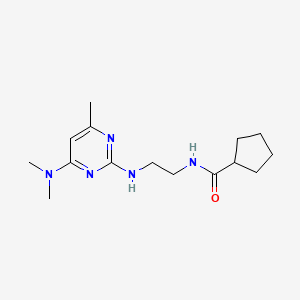
![N-[(3-Methyloxetan-3-yl)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]prop-2-enamide](/img/structure/B2879173.png)
![1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole](/img/structure/B2879174.png)

![5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one](/img/structure/B2879176.png)